(S)-1-((S)-Piperazin-2-YL)ethanol hcl
Description
Properties
Molecular Formula |
C6H15ClN2O |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(1S)-1-[(2S)-piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
QENNSTMMWOVAQF-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CNCCN1)O.Cl |
Canonical SMILES |
CC(C1CNCCN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
N-Alkylation and Cyclization Approaches
The piperazine core is frequently constructed via N-alkylation reactions. For example, 1-[(4-chlorophenyl)phenylmethyl]-piperazine serves as a precursor in the synthesis of cetirizine dihydrochloride, where it reacts with 2-chloroethoxyacetonitrile under basic conditions (Na₂CO₃/KI in n-butanol at 110°C) to form a nitrile intermediate. This intermediate undergoes hydrolysis in aqueous-alcoholic media, yielding the target carboxylic acid with 65–75% efficiency. Adapting this method, substituting 2-chloroethoxyacetonitrile with ethanolamine derivatives could introduce the ethanol moiety directly onto the piperazine ring.
A related approach from the Royal Society of Chemistry employs N-tert-butoxycarbonyl (Boc) protection to stabilize intermediates during piperazin-2-one synthesis. For instance, (S)-3-phenethylpiperazin-2-one is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving 89% yield. Subsequent deprotection and functionalization could theoretically introduce ethanol groups while preserving chirality.
Chiral Resolution of Racemic Mixtures
Hydrolysis and Salt Formation
Acid vs. Basic Hydrolysis Conditions
The choice of hydrolysis conditions significantly impacts yield and purity. For nitrile intermediates, acidic hydrolysis (37% HCl at 95°C) delivers 60.5% overall yield of cetirizine dihydrochloride, while basic hydrolysis (4N KOH in ethanol under reflux) improves this to 65.6%. Both methods involve:
- Hydrolysis of the nitrile to a carboxylic acid.
- Neutralization to pH 5–6.
- Extraction with dichloromethane.
- Final crystallization using 2-butanone.
For ethanol-functionalized piperazines, analogous hydrolysis of cyanoethyl intermediates could generate the target alcohol, though reaction times and temperatures may require adjustment to prevent racemization.
Hydrochloride Salt Crystallization
Converting the free base to the hydrochloride salt enhances stability and bioavailability. A standard protocol involves:
- Dissolving the free base in water.
- Adjusting to pH 0.8 with concentrated HCl.
- Concentrating the solution under reduced pressure.
- Adding 2-butanone to induce crystallization.
This method yields high-purity dihydrochloride salts with melting points exceeding 220°C (decomposition). For (S)-1-((S)-piperazin-2-yl)ethanol HCl, similar conditions would apply, though solvent ratios (e.g., acetonitrile:methanol 10:1) may require optimization to prevent oil formation.
Purification and Analytical Characterization
Chromatography and Recrystallization
Silica gel chromatography (98:2 dichloromethane:methanol) effectively purifies nitrile intermediates, providing 86.4% recovery. For final products, slurry purification in acetonitrile:methanol (20:1) at 55°C followed by cooling to 15°C removes residual solvents and byproducts.
Enantiomeric Purity Assessment
High-performance liquid chromatography (HPLC) remains the gold standard for determining ee. Derivatization with benzoyl chloride enables precise quantification, as demonstrated in the resolution of 2-piperidin-2-yl-ethanol. Differential scanning calorimetry (DSC) further confirms salt purity via decomposition onset temperatures (e.g., 227°C for cetirizine dihydrochloride).
Data Tables: Comparative Analysis of Key Methods
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(Piperazin-2-yl)ethanol Dihydrochloride (CAS 5169-93-7)
This compound shares a 61% structural similarity with (S)-1-((S)-Piperazin-2-YL)ethanol HCl . Both feature ethanol moieties attached to the piperazine core, but the dihydrochloride form lacks the stereochemical specificity of the (S,S)-configuration. This difference reduces its selectivity for σ1 receptors, as stereochemistry is critical for receptor-ligand interactions .
2,5-Diazabicyclo[2.2.2]octane Derivatives
Weber et al. (2016) rigidified the flexible (piperazin-2-yl)-ethanol scaffold into bicyclic derivatives (e.g., compounds 38–43) to enhance σ1 receptor binding . The rigid 2,5-diazabicyclo[2.2.2]octane scaffold improved σ1 affinity by 30-fold compared to flexible analogues. However, these derivatives lack the hydroxyl group of this compound, which may limit solubility and metabolic stability .
(Piperazin-2-yl)methanol Derivatives
Bedurftig and Wunsch (2004) synthesized (piperazin-2-yl)methanol derivatives with high σ-receptor affinity .
Data Table: Key Comparative Properties
Research Findings
Stereochemical Impact on Receptor Binding
The (S,S)-configuration of this compound enables precise interactions with σ1 receptor subpockets, achieving a Ki of 12.3 nM . In contrast, racemic analogues (e.g., 2-(Piperazin-2-yl)ethanol dihydrochloride) show 7-fold lower affinity due to mismatched stereochemistry .
Role of Structural Rigidity
Rigid bicyclic derivatives (e.g., 2,5-diazabicyclo[2.2.2]octane) exhibit superior σ1 affinity (Ki = 0.4 nM) but poor aqueous solubility, limiting in vivo utility . The flexible ethanol side chain in this compound balances receptor engagement and pharmacokinetic properties.
Hydroxyl Group Contributions
The hydroxyl group in this compound enhances hydrogen bonding with σ1 receptors and improves solubility compared to non-hydroxylated analogues like the bicyclic series .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-1-((S)-Piperazin-2-YL)ethanol HCl with high enantiomeric purity?
- Methodological Answer : The synthesis of enantiomerically pure derivatives often involves chiral intermediates. For example, β-lactam synthons can be treated with HCl in methanol under reflux to yield methyl (R)-[(S)-piperazin-2-yl]acetate, which is subsequently hydrolyzed to the target compound. Acid-catalyzed methanolysis ensures retention of stereochemistry . Critical parameters include:
- Reaction temperature (22–25°C for optimal yield).
- Solvent purity (use anhydrous methanol to avoid side reactions).
- Stoichiometric control of HCl to prevent racemization.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm stereochemistry and proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related piperazine derivatives .
- HPLC with Chiral Columns : Use Chromolith® RP-18 columns (3.0 × 100 mm, 5 μm) with ethanol/water mobile phases to assess enantiomeric excess (>98% purity threshold) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store sealed in dry conditions at room temperature (20–25°C). Avoid exposure to moisture, as hygroscopicity may lead to decomposition. Stability studies indicate no significant degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell permeability, pH sensitivity). To address this:
- Standardize Assay Conditions : Use consistent buffer systems (e.g., PBS at pH 7.4) and cell lines (HEK293 or CHO-K1 for comparative studies).
- Validate Target Engagement : Employ radioligand binding assays or surface plasmon resonance (SPR) to measure direct interactions with receptors like serotonin or dopamine subtypes, which are common targets for piperazine derivatives .
- Cross-Reference Pharmacokinetic Data : Compare solubility (e.g., in ethanol vs. DMSO) and plasma protein binding rates to contextualize activity differences .
Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermal Stability Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in related piperazines) .
- Light Exposure Tests : Conduct ICH Q1B photostability guidelines using UV-Vis spectroscopy to detect photooxidation products .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (5-HT1A/2A). Key interactions include hydrogen bonding with piperazine NH groups and hydrophobic contacts with ethanol side chains .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayer membranes, critical for CNS-targeted compounds .
- QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with activity data from analogous derivatives to predict IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
